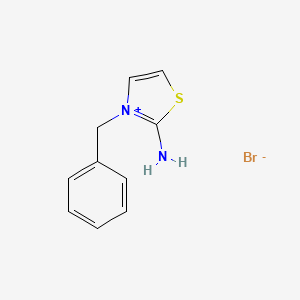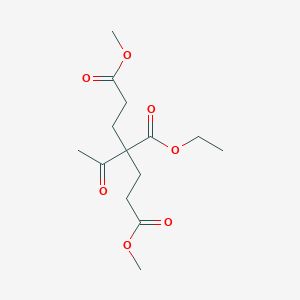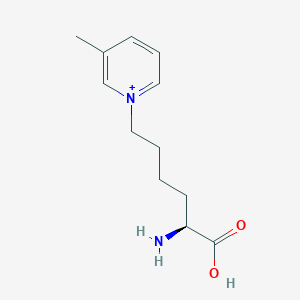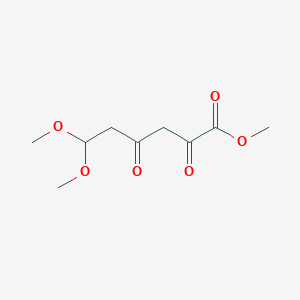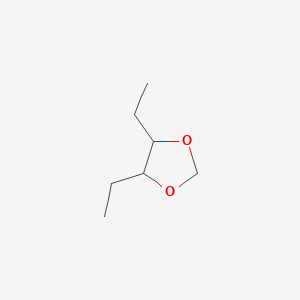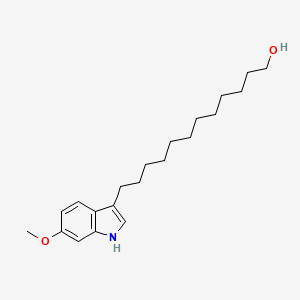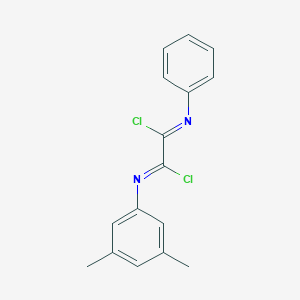
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride is a synthetic organic compound characterized by its unique structure, which includes two imidoyl groups attached to an ethanebis backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride typically involves the reaction of 3,5-dimethylphenylamine with phenylacetylene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to yield the dichloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The dichloride groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide, at room temperature.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted imidoyl derivatives.
Scientific Research Applications
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dibromide: Similar structure but with bromide groups instead of chloride.
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) diiodide: Similar structure but with iodide groups instead of chloride.
Uniqueness
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichloride groups make it particularly suitable for substitution reactions, allowing for the synthesis of a wide range of derivatives.
Properties
CAS No. |
653591-85-6 |
|---|---|
Molecular Formula |
C16H14Cl2N2 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-phenylethanediimidoyl dichloride |
InChI |
InChI=1S/C16H14Cl2N2/c1-11-8-12(2)10-14(9-11)20-16(18)15(17)19-13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
KSVHZHTWSZRJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C(C(=NC2=CC=CC=C2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine](/img/structure/B12541199.png)
![2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine](/img/structure/B12541205.png)

